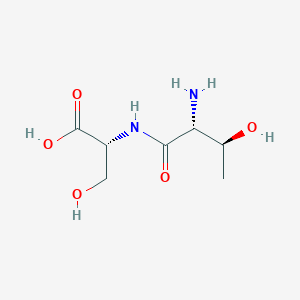![molecular formula C19H12FN B12535277 10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)
10-(4-Fluorophenyl)benzo[h]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-Fluorophenyl)benzo[h]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a fluorophenyl group attached to the benzo[h]quinoline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Fluorophenyl)benzo[h]quinoline can be achieved through various methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . The choice of catalyst and reaction conditions can significantly influence the yield and efficiency of the synthesis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloisomerization processes. The use of microwave irradiation and nanostructured TiO2 photocatalysts under solvent-free conditions has been reported to enhance the efficiency and sustainability of the synthesis .
化学反応の分析
Types of Reactions: 10-(4-Fluorophenyl)benzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
科学的研究の応用
10-(4-Fluorophenyl)benzo[h]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 10-(4-Fluorophenyl)benzo[h]quinoline involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are enhanced through protonation, which shifts the fluorescence maximum and increases the overall intensity . This property is exploited in various applications, including biosensing and imaging.
類似化合物との比較
Benzo[h]quinoline: Lacks the fluorophenyl group, resulting in different chemical and physical properties.
Acridine: Another heterocyclic aromatic compound with similar fluorescence properties but different structural features.
Isoquinoline: Similar in structure but with different substitution patterns and reactivity.
Uniqueness: 10-(4-Fluorophenyl)benzo[h]quinoline is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric effects. This makes it particularly useful in applications requiring specific fluorescence characteristics and reactivity .
特性
分子式 |
C19H12FN |
|---|---|
分子量 |
273.3 g/mol |
IUPAC名 |
10-(4-fluorophenyl)benzo[h]quinoline |
InChI |
InChI=1S/C19H12FN/c20-16-10-8-13(9-11-16)17-5-1-3-14-6-7-15-4-2-12-21-19(15)18(14)17/h1-12H |
InChIキー |
IOLOARDBCUHOLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)F)C4=C(C=CC=N4)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)
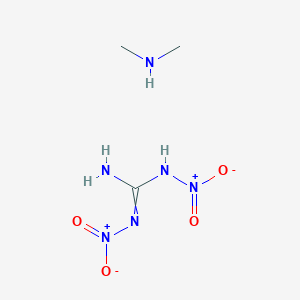
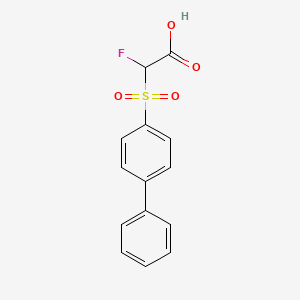
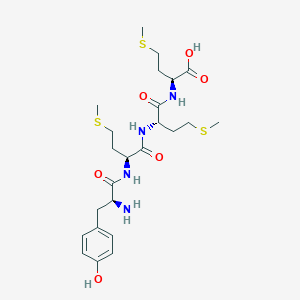
![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)
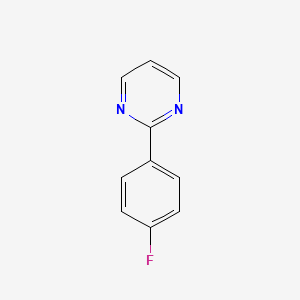
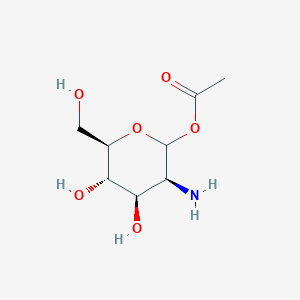

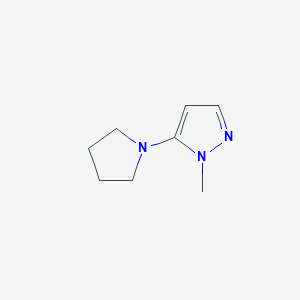
![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)
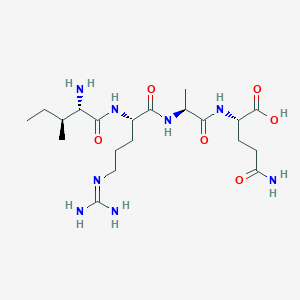
![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)

